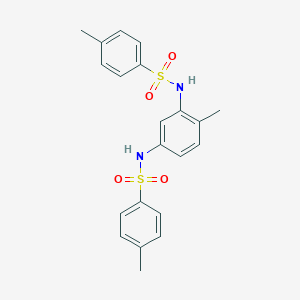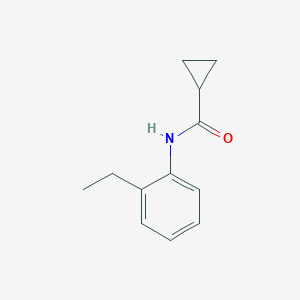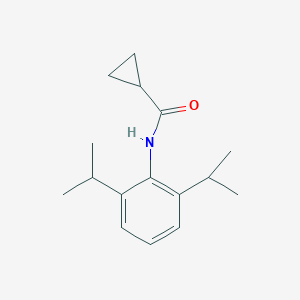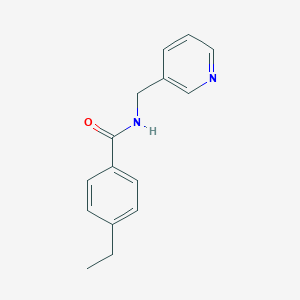
N,N'-(4-Methyl-m-phenylene)bis(p-toluenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4-Methyl-m-phenylene)bis(p-toluenesulfonamide), commonly known as MMTS, is a chemical compound widely used in scientific research. It is a sulfonamide derivative that has been used as a protein modification reagent, cross-linking agent, and reducing agent. MMTS is known for its ability to modify the sulfhydryl groups of proteins, which is essential in many biochemical processes.
Mecanismo De Acción
MMTS modifies the sulfhydryl groups of proteins by reacting with the thiol (-SH) group. The reaction between MMTS and the thiol group forms a covalent bond, which can lead to the formation of a disulfide bond. MMTS can also be used to reduce disulfide bonds in proteins. The reducing action of MMTS is due to the presence of the sulfonamide group, which can donate electrons to reduce disulfide bonds.
Biochemical and Physiological Effects:
MMTS has been shown to have a variety of biochemical and physiological effects. It has been shown to modify the activity of many enzymes, including phosphatases, kinases, and proteases. MMTS can also modify the function of ion channels and receptors. Additionally, MMTS has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMTS in lab experiments is its ability to modify the sulfhydryl groups of proteins. This modification can be used to study protein-protein interactions and the function of enzymes, ion channels, and receptors. Additionally, MMTS is a reducing agent that can be used to reduce disulfide bonds in proteins. However, one limitation of using MMTS is its potential toxicity. MMTS can react with other nucleophiles, such as amines and hydroxyl groups, which can lead to the modification of unintended targets.
Direcciones Futuras
There are many future directions for the use of MMTS in scientific research. One direction is the development of new methods for the selective modification of sulfhydryl groups in proteins. Another direction is the use of MMTS in the study of protein-protein interactions in living cells. Additionally, the development of new MMTS derivatives with improved selectivity and reduced toxicity is an area of active research. Finally, the use of MMTS in drug discovery and the development of new therapeutics is an exciting area of future research.
Métodos De Síntesis
MMTS can be synthesized by reacting 4-methyl-m-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base. The reaction yields a white crystalline product, which can be purified by recrystallization. The chemical structure of MMTS is shown below:
Aplicaciones Científicas De Investigación
MMTS has been widely used in scientific research as a protein modification reagent. It is commonly used to modify the sulfhydryl groups of proteins, which is essential in many biochemical processes. MMTS is also used as a cross-linking agent to study protein-protein interactions. Additionally, MMTS is a reducing agent that can be used to reduce disulfide bonds in proteins.
Propiedades
Fórmula molecular |
C21H22N2O4S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
4-methyl-N-[4-methyl-3-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-15-4-10-19(11-5-15)28(24,25)22-18-9-8-17(3)21(14-18)23-29(26,27)20-12-6-16(2)7-13-20/h4-14,22-23H,1-3H3 |
Clave InChI |
CLHLBRIKYJXHHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)NS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B290392.png)

![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)




